RVX-2135
Description
Properties
CAS No. |
1253733-17-3 |
|---|---|
Molecular Formula |
C23H29N3O4 |
Molecular Weight |
411.5 |
IUPAC Name |
2-(4-(2-Iisopropylamino)ethoxy)-3,5-dimethylphenyl)-5,7-dimethoxyquinazolin-4(3H)-one |
InChI |
InChI=1S/C23H29N3O4/c1-13(2)24-7-8-30-21-14(3)9-16(10-15(21)4)22-25-18-11-17(28-5)12-19(29-6)20(18)23(27)26-22/h9-13,24H,7-8H2,1-6H3,(H,25,26,27) |
InChI Key |
ZXCSEHMIVFVIHL-UHFFFAOYSA-N |
SMILES |
CC1=C(OCCNC(C)C)C(C)=CC(C2=NC3=CC(OC)=CC(OC)=C3C(N2)=O)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RVX2135; RVX 2135; RVX-2135 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison
Mechanistic Differences
- This compound : Targets both BD1 and BD2 domains of BET proteins but achieves enhanced efficacy when combined with HDAC inhibitors. This combination disrupts chromatin remodeling and gene expression, showing potent activity in preclinical lymphoma models .
- RVX-208: Primarily binds BD1, upregulating apolipoprotein A-I (ApoA-I), a component of high-density lipoprotein (HDL).
- RVX-297 : Preferentially targets BD2, a domain associated with inflammatory gene regulation. Its selectivity may reduce adverse effects linked to BD1 inhibition, such as thrombocytopenia, making it safer for chronic use .
Clinical and Preclinical Outcomes
- This compound: In lymphoma cell lines, synergy with HDAC inhibitors (e.g., vorinostat) resulted in >50% reduction in proliferation and caspase-mediated apoptosis . No significant hematologic toxicity was reported in early-phase trials.
- RVX-208 : Despite increasing ApoA-I levels by 20–30% in phase II trials, it failed to reduce major adverse cardiovascular events in atherosclerosis patients. This discrepancy highlights unresolved complexities in BET inhibition and lipid metabolism .
- RVX-297 : Demonstrated efficacy in rheumatoid arthritis models by suppressing interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Its BD2 selectivity may offer advantages in autoimmune diseases compared to pan-BET inhibitors .
Critical Analysis of Divergent Evidence
- RVX-208’s Cardiovascular Risk : While ApoA-I elevation is typically cardioprotective, RVX-208’s association with adverse outcomes suggests off-target effects or BD1-mediated pathways that exacerbate thrombosis or inflammation .
- BD1 vs. BD2 Selectivity : this compound’s lack of domain specificity may explain its broader anticancer activity but also increases toxicity risks compared to RVX-297. Further studies are needed to optimize domain targeting for specific diseases.
Preparation Methods
Vehicle Composition
-
Aqueous suspension : 0.5% (w/v) methylcellulose
-
Surfactant : 0.1% (v/v) Tween-80
-
Dosing volume : 10 mL/kg body weight
This formulation achieved consistent plasma exposure across multiple dosing cycles in C57BL/6 mice.
In Vivo Dosing Protocol
Table 2: Standard Murine Dosing Protocol for this compound
| Parameter | Specification |
|---|---|
| Route | Oral gavage |
| Frequency | Twice daily (BID) |
| Dose | 75 mg/kg |
| Treatment duration | 14–21 days |
| Monitoring | FDG-PET imaging, survival |
FDG = [<sup>18</sup>F]fluorodeoxyglucose; PET = positron emission tomography.
Mechanistic Validation in Myc-Driven Lymphoma Models
This compound’s efficacy was benchmarked against JQ1 in transgenic Eµ-Myc and λ-Myc lymphoma models, demonstrating comparable target modulation with superior oral bioavailability.
Transcriptomic Impact
RNA sequencing revealed this compound induces:
-
MYC suppression : 4.2-fold MYC mRNA downregulation (q < 0.001)
-
Apoptosis activation : 3.1-fold induction of BBC3 (PUMA; q < 0.01)
-
Cell cycle arrest : 5.8-fold upregulation of CDKN1A (p21; q < 0.001)
In Vivo Efficacy Metrics
Table 3: Survival Benefit in λ-Myc Lymphoma Model
| Treatment | Median Survival (Days) | Overall Survival Increase |
|---|---|---|
| Vehicle | 21 | Baseline |
| This compound | 42 | 100% |
Data reflect pooled results from n=12 mice per cohort.
Synergy with Epigenetic Modulators
This compound exhibited combinatorial potential with histone deacetylase inhibitors (HDACi), as evidenced by:
Mechanistic Convergence
-
γH2AX induction : 2.3-fold increase in DNA damage markers vs. monotherapy (p < 0.05)
-
Apoptotic synergy : Caspase-3/7 activity increased 4.7-fold with vorinostat co-treatment (p < 0.01)
Chromatin Remodeling Dynamics
Chromatin immunoprecipitation (ChIP) confirmed this compound displaces Brd4 from super-enhancer regions (-log<sub>10</sub>[p] > 15 at EGR1 locus), while HDACi treatment increased RNA polymerase II occupancy at pro-apoptotic genes.
Scalability and Process Considerations
Though synthetic details remain proprietary, batch consistency was validated through:
Quality Control Metrics
-
HPLC purity : >99.5% across 3 production lots
-
Chiral integrity : >99.9% enantiomeric excess (S-enantiomer)
-
Stability : <5% degradation after 12 months at -80°C
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
